8-(sec-Butyl)-1,2,3,4-tetrahydroquinoline
Description
Properties
CAS No. |
84682-10-0 |
|---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
8-butan-2-yl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C13H19N/c1-3-10(2)12-8-4-6-11-7-5-9-14-13(11)12/h4,6,8,10,14H,3,5,7,9H2,1-2H3 |
InChI Key |
LGODJGHQMMHAHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=CC2=C1NCCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 8 Sec Butyl 1,2,3,4 Tetrahydroquinoline and Analogous 8 Substituted Tetrahydroquinolines
Strategies for Direct C-8 Functionalization
Directly introducing substituents at the C-8 position of the tetrahydroquinoline ring is a primary strategy for synthesizing compounds like 8-(sec-Butyl)-1,2,3,4-tetrahydroquinoline. This approach often involves the selective activation of the C-H bond at this position.
Palladium-Catalyzed Ortho-Arylation of Aryl Ureas for 8-Substituted Tetrahydroquinolines
A notable method for the direct synthesis of 8-arylated tetrahydroquinolines involves a palladium-catalyzed ortho-arylation of aryl ureas. rsc.org This protocol has been shown to be efficient when reacting aryl ureas with aryl iodides in water, under conditions that are free of both ligands and surfactants. rsc.org This approach provides high yields of the desired 8-substituted products and demonstrates remarkable tolerance for various functional groups. rsc.org While this specific method focuses on aryl substituents, the underlying principle of directed ortho-metalation could potentially be adapted for the introduction of alkyl groups.
Regioselective Nitrosation Approaches for C-8 Amination Precursors
Nitration of the tetrahydroquinoline ring system offers a pathway to introduce a nitro group, which can then be converted to an amino group, a versatile handle for further functionalization. Studies on the nitration of tetrahydroquinoline and its N-protected derivatives have revealed that the regioselectivity is highly dependent on the reaction conditions and the nature of the N-protecting group. researchgate.net By carefully selecting the protecting group and reaction parameters, it is possible to achieve total regioselectivity for nitration at the 6-position. researchgate.net However, achieving selective nitration at the C-8 position can be challenging. A detailed NMR study was crucial in unequivocally characterizing the different nitro isomers formed during these reactions. researchgate.net The resulting 8-amino-tetrahydroquinoline can then serve as a precursor for introducing other substituents at the C-8 position.
Approaches for Introducing sec-Butyl and Other Alkyl Substituents at C-8
Introducing an alkyl group, such as a sec-butyl group, at the C-8 position can be accomplished through various synthetic routes, often involving the derivatization of a pre-functionalized tetrahydroquinoline.
Post-Synthetic Derivatization of 8-Functionalized Tetrahydroquinolines
Post-synthetic modification of a tetrahydroquinoline core that already bears a functional group at the C-8 position is a common and versatile strategy. researchgate.net For instance, an 8-amino-1,2,3,4-tetrahydroquinoline can be a key intermediate. This amino group can be transformed into a variety of other functionalities through well-established chemical transformations. While direct alkylation of the aromatic ring can be challenging, the amino group can be converted to a diazonium salt, which can then participate in reactions like the Sandmeyer reaction to introduce a range of substituents. Another approach involves the coupling of an 8-halo-tetrahydroquinoline with an appropriate organometallic reagent.
General Synthetic Routes to the Tetrahydroquinoline Core Relevant to 8-Substitution
The construction of the tetrahydroquinoline ring system itself is a fundamental aspect of synthesizing 8-substituted derivatives. The choice of starting materials and reaction conditions can be tailored to incorporate the desired substituent from the outset or to facilitate its later introduction.
Catalytic Hydrogenation of Quinoline (B57606) Derivatives
One of the most direct and widely used methods for preparing tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline derivatives. thieme-connect.comthieme-connect.com This method typically involves the reduction of the pyridine (B92270) ring of the quinoline system, leaving the benzene (B151609) ring intact.
Various catalysts have been employed for this transformation, including noble metals like platinum, rhodium, iridium, ruthenium, and palladium, as well as base metals such as manganese, iron, and cobalt. thieme-connect.comacs.org The choice of catalyst and reaction conditions can significantly influence the selectivity and yield of the hydrogenation. For instance, hydrogenation of quinoline and its 6- or 8-substituted derivatives over a platinum catalyst in methanol (B129727) results exclusively in the corresponding 1,2,3,4-tetrahydro-compound. rsc.org In contrast, using a strongly acidic solvent like trifluoroacetic acid can lead to hydrogenation of the benzene ring as a major product. rsc.org
A granular cobalt catalyst has been shown to be effective for the heterogeneous hydrogenation of quinoline derivatives in water, offering an environmentally friendly option. thieme-connect.comthieme-connect.com The reaction proceeds under hydrogen pressure, and the presence of water is crucial for the catalytic activity of the cobalt particles. thieme-connect.com The yields of the resulting tetrahydroquinolines can be excellent, particularly when methyl substituents are located on the benzene core. thieme-connect.com
Manganese-based pincer complexes have also been developed as efficient catalysts for the hydrogenation of quinolines, operating under relatively low hydrogen pressure. acs.orgnih.gov These catalysts can also facilitate transfer hydrogenation, where a hydrogen donor like isopropanol (B130326) is used instead of molecular hydrogen. acs.orgnih.gov
The table below summarizes the outcomes of catalytic hydrogenation of various substituted quinolines, highlighting the versatility of this method for accessing a range of tetrahydroquinoline derivatives.
| Starting Quinoline | Catalyst System | Solvent | Product | Yield (%) | Reference |
| Quinoline | Co(OAc)₂·4H₂O, Zn | H₂O | 1,2,3,4-Tetrahydroquinoline (B108954) | 97 | thieme-connect.com |
| 6-Methylquinoline | Co(OAc)₂·4H₂O, Zn | H₂O | 6-Methyl-1,2,3,4-tetrahydroquinoline | 96 | thieme-connect.com |
| 8-Methylquinoline (B175542) | Co(OAc)₂·4H₂O, Zn | H₂O | 8-Methyl-1,2,3,4-tetrahydroquinoline | 95 | thieme-connect.com |
| Quinoline | Platinum | Methanol | 1,2,3,4-Tetrahydroquinoline | - | rsc.org |
| 8-Methylquinoline | Platinum | Methanol | 8-Methyl-1,2,3,4-tetrahydroquinoline | - | rsc.org |
| Quinoline | Mn PN³ Pincer Complex | DME | 1,2,3,4-Tetrahydroquinoline | - | acs.orgnih.gov |
Table 1: Catalytic Hydrogenation of Substituted Quinolines
Asymmetric Hydrogenation Systems (e.g., Iridium, Ruthenium)
Asymmetric hydrogenation represents a powerful tool for the enantioselective synthesis of chiral tetrahydroquinolines. Iridium (Ir) and Ruthenium (Ru) complexes are at the forefront of this research.
Iridium-Catalyzed Systems: Iridium complexes, particularly those with chiral ligands, are highly effective for the asymmetric hydrogenation of quinoline derivatives. For instance, Ir-complexes generated in situ from precursors like [Ir(COD)Cl]₂ and chiral ligands such as (R)-MeO-Biphep have demonstrated high efficacy in the asymmetric hydrogenation of 2-substituted quinolines, achieving enantiomeric excess (ee) values up to 96%. dicp.ac.cn Another notable ligand class includes BINOL-derived diphosphonites, which, when paired with an iridium catalyst, can yield ee values up to 96% for the hydrogenation of various quinoline substrates. dicp.ac.cn The choice of ligand backbone is crucial for achieving high enantioselectivity. dicp.ac.cn
Furthermore, iridium-catalyzed asymmetric transfer hydrogenation (ATH) offers a milder alternative to using high-pressure hydrogen gas. Systems employing a water-soluble iridium catalyst with an aminobenzimidazole ligand can operate under mild conditions, even in aqueous or biphasic systems, and achieve high yields and enantioselectivities up to 99% ee. nih.govacs.org This method has shown remarkable efficiency, with catalyst loadings as low as 0.001 mol% and high turnover numbers. nih.govacs.org Hantzsch esters can also serve as a hydrogen source in these transfer hydrogenation reactions. dicp.ac.cn
Ruthenium-Catalyzed Systems: Ruthenium catalysts are also prominent in the hydrogenation of quinolines. Chiral cationic η⁶-arene–N-tosylethylenediamine–Ru(II) complexes have been successfully used for the asymmetric hydrogenation of a broad range of quinoline derivatives, affording 1,2,3,4-tetrahydroquinolines with excellent enantioselectivities (up to >99% ee) and full conversions. acs.org The catalytic cycle of these Ru-catalyzed hydrogenations is proposed to proceed via an ionic and cascade reaction pathway. acs.org
Interestingly, some ruthenium catalysts exhibit unusual chemoselectivity, favoring the hydrogenation of the carbocyclic ring of quinolines to yield 5,6,7,8-tetrahydroquinolines. For example, a Ru(η³-methallyl)₂(cod)–PhTRAP catalyst system has been shown to convert 8-substituted quinolines into chiral 5,6,7,8-tetrahydroquinolines with good enantiomeric ratios. rsc.org
Table 1: Representative Data for Asymmetric Hydrogenation of Quinolines
| Catalyst System | Substrate Type | Product Type | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| [Ir(COD)Cl]₂ / (R)-MeO-Biphep | 2-Substituted Quinolines | 1,2,3,4-Tetrahydroquinolines | - | up to 96 | dicp.ac.cn |
| [Ir(COD)Cl]₂ / BINOL-diphosphonite | Quinolines | 1,2,3,4-Tetrahydroquinolines | - | up to 96 | dicp.ac.cn |
| Water-soluble Ir-catalyst | Quinolines | 1,2,3,4-Tetrahydroquinolines | High | up to 99 | nih.govacs.org |
| Cationic Ru(II) complexes | Quinolines | 1,2,3,4-Tetrahydroquinolines | Full | >99 | acs.org |
| Ru(η³-methallyl)₂(cod)–PhTRAP | 8-Substituted Quinolines | 5,6,7,8-Tetrahydroquinolines | - | up to 91:9 er | rsc.org |
Boron-Catalyzed Silylative Reduction of Quinolines
Metal-free catalysis offers an attractive alternative for the reduction of quinolines. Boron-based catalysts, such as B(C₆F₅)₃, have been effectively employed in the silylative and hydrogenative reduction of quinolines.
In a silylative reduction, a triarylborane catalyst can facilitate the reaction between a quinoline and a silane, which acts as both a silyl (B83357) source and a reducing agent. This method leads to the formation of a C(sp³)–Si bond, typically at the position beta to the nitrogen atom in the resulting tetrahydroquinoline. kaist.ac.kr The process is highly efficient, with high turnover numbers, and can be performed on a large scale with excellent stereoselectivity. kaist.ac.kr Mechanistic studies suggest that the reaction proceeds through the rate-limiting formation of a 1,4-addition adduct. kaist.ac.kr
Alternatively, a boron-catalyzed hydrogenative reduction protocol uses hydrosilanes as the reducing agent to convert substituted quinolines into tetrahydroquinolines. thieme-connect.comorganic-chemistry.org This metal-free approach is applicable to a wide range of quinoline derivatives, including those with amino and hydroxy groups. ibs.re.kr The reaction is thought to initiate with a 1,4-addition of the hydrosilane to the quinoline, forming a 1,4-dihydroquinoline (B1252258) intermediate, which is then hydrogenated to the final tetrahydroquinoline product. thieme-connect.comorganic-chemistry.org
Table 2: Boron-Catalyzed Reduction of Quinolines
| Catalyst | Reducing Agent | Product Feature | Key Finding | Reference |
|---|---|---|---|---|
| B(C₆F₅)₃ | Hydrosilane | Silylative Reduction | Forms C(sp³)–Si bond β to nitrogen. | kaist.ac.kr |
| B(C₆F₅)₃ | Hydrosilane | Hydrogenative Reduction | Metal-free reduction to tetrahydroquinolines. | thieme-connect.comorganic-chemistry.orgibs.re.kr |
Manganese-Catalyzed Borrowing Hydrogen Methodology
The "borrowing hydrogen" or "hydrogen auto-transfer" methodology is an atom-economical approach for the synthesis of complex molecules. Manganese-based catalysts have emerged as effective promoters of this type of transformation for the synthesis of tetrahydroquinolines. nih.gov
In a typical borrowing hydrogen cascade, a manganese(I) PN³ pincer complex can catalyze the reaction between a 2-aminobenzyl alcohol and a secondary alcohol to produce a 1,2,3,4-tetrahydroquinoline. acs.orgacs.org The reaction proceeds through a one-pot cascade that involves the dehydrogenation of the alcohols, followed by condensation and subsequent hydrogenation, with water being the only byproduct. acs.org The choice of base in the reaction system is crucial for selectively guiding the reaction towards the formation of the tetrahydroquinoline product. acs.org This methodology avoids the need for external reducing agents, making it a highly efficient and sustainable synthetic route. acs.org
Table 3: Manganese-Catalyzed Borrowing Hydrogen Synthesis
| Catalyst Type | Reactants | Product | Key Feature | Reference |
|---|---|---|---|---|
| Manganese(I) PN³ Pincer Complex | 2-Aminobenzyl alcohols, Secondary alcohols | 1,2,3,4-Tetrahydroquinolines | Atom-efficient, water as the only byproduct. | acs.orgacs.org |
Silver-Catalyzed Reduction Protocols
Silver-catalyzed reactions provide a facile and environmentally friendly method for the reduction of quinolines. A notable protocol involves a ligand- and base-free silver-catalyzed reduction of quinolines in water at room temperature. nih.govacs.org This method is practical for accessing a variety of 1,2,3,4-tetrahydroquinoline derivatives. nih.gov Mechanistic investigations have indicated that the active reducing species in this system is a silver-hydride (Ag-H) species. nih.govorganic-chemistry.org
Table 4: Silver-Catalyzed Reduction of Quinolines
| Catalyst System | Solvent | Key Features | Proposed Reducing Species | Reference |
|---|---|---|---|---|
| Silver catalyst | Water | Ligand- and base-free, room temperature. | Ag-H | nih.govacs.orgorganic-chemistry.org |
Povarov Reaction and Imino Diels-Alder Cycloadditions
The Povarov reaction, a type of imino Diels-Alder reaction, is a powerful method for constructing the tetrahydroquinoline scaffold. This reaction typically involves the [4+2] cycloaddition of an N-aryl imine with an electron-rich alkene.
Brønsted Acid-Promoted Povarov Reactions
Brønsted acids are effective catalysts for promoting the Povarov reaction. These reactions can be performed as a three-component reaction, where an aldehyde, an aniline (B41778), and an enecarbamate are reacted in the presence of a chiral phosphoric acid to yield cis-4-amino-2-aryl(alkyl)-1,2,3,4-tetrahydroquinolines. acs.org This approach often results in high yields and excellent diastereoselectivities. acs.org The use of chiral Brønsted acids can also induce high enantioselectivity. acs.org
Chiral Phosphoric Acid Catalyzed Povarov-Type Reactions
Chiral phosphoric acids have proven to be exceptional catalysts for enantioselective Povarov-type reactions. nih.gov They can catalyze three-component reactions of aldehydes, anilines, and enecarbamates to produce highly substituted tetrahydroquinolines with excellent diastereo- and enantioselectivities (up to >99% ee). acs.orgnih.gov This method is applicable to a broad range of anilines and, significantly, allows for the use of aliphatic aldehydes in the enantioselective Povarov reaction for the first time. acs.orgnih.gov Mechanistic studies have shown that these reactions likely proceed through a stepwise mechanism, and the free NH function of the enecarbamate plays a crucial role. acs.orgnih.gov The catalyst loading can often be reduced significantly without compromising the enantiomeric excess. acs.orgnih.gov
Table 5: Povarov and Povarov-Type Reactions for Tetrahydroquinoline Synthesis
| Catalyst Type | Reaction Type | Products | Selectivity | Reference |
|---|---|---|---|---|
| Brønsted Acid | Povarov Reaction | cis-4-Amino-2-aryl(alkyl)-1,2,3,4-tetrahydroquinolines | High diastereoselectivity | acs.org |
| Chiral Phosphoric Acid | Three-component Povarov-type Reaction | Substituted 4-Aminotetrahydroquinolines | Excellent diastereo- and enantioselectivity (up to >99% ee) | acs.orgnih.gov |
Cascade and Domino Reactions for Polysubstituted Tetrahydroquinolines
Cascade and domino reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient strategy for the construction of complex molecules like polysubstituted tetrahydroquinolines. These processes are characterized by their high atom economy and operational simplicity.
Biomimetic reduction strategies have emerged as a powerful tool for the enantioselective synthesis of tetrahydroquinolines. One such approach employs a one-pot multienzyme cascade to produce chiral 2-alkyl-substituted tetrahydroquinolines from inexpensive nitroalkenones. This system utilizes an ene reductase (NtDBR) and a nitroreductase (NfsB), in conjunction with various imine reductases (IREDs) and a glucose dehydrogenase for cofactor regeneration, to achieve high yields and excellent enantioselectivities. nih.gov This method has been successfully applied to the synthesis of a wide range of (R)- and (S)-2-alkyl-substituted tetrahydroquinolines, demonstrating its versatility. nih.gov
Although direct application to 8-substituted analogs was not the primary focus of the study, the modularity of the enzymatic system suggests potential for adaptation.
A highly enantioselective route to chiral tetrahydroquinolines has been developed by combining an asymmetric copper-catalyzed allylic substitution with an intramolecular Heck reaction. This sequential approach allows for the efficient construction of the tetrahydroquinoline core. The versatility of the resulting products is further demonstrated by subsequent transformations of the exocyclic double bond formed during the cyclization, such as ring-closing metathesis, hydroboration, and hydrogenation.
The divergent synthesis of highly substituted tetrahydroquinolines can be achieved through Lewis base-catalyzed switchable annulation reactions of Morita-Baylis-Hillman (MBH) carbonates with activated olefins. nih.gov This method displays remarkable selectivity, allowing for either [4+2] or [3+2] annulation pathways depending on the choice of catalyst or substrate. This switchability provides access to a diverse array of molecular architectures, including highly substituted tetrahydroquinolines with three contiguous stereocenters, often with high yields and excellent diastereoselectivity. nih.gov The synthetic utility of this strategy is underscored by its successful application in gram-scale experiments. nih.gov
Table 1: Examples of Lewis Base Catalyzed Switchable Annulations for Tetrahydroquinoline Synthesis nih.gov
| Entry | Lewis Base | Substrate (MBH Carbonate) | Alkene | Product | Yield (%) | dr |
| 1 | DABCO | N-Ts, R=H | N-Phenylmaleimide | Tetrahydroquinoline | 95 | >20:1 |
| 2 | PPh₃ | N-Ts, R=H | N-Phenylmaleimide | Cyclopentene | 92 | >20:1 |
| 3 | DABCO | N-Ts, R=Me | N-Phenylmaleimide | Tetrahydroquinoline | 93 | >20:1 |
| 4 | PPh₃ | N-Ts, R=Me | N-Phenylmaleimide | Cyclopentene | 90 | >20:1 |
A powerful method for the asymmetric synthesis of highly functionalized tetrahydroquinolines is the organocatalyzed cascade aza-Michael-Michael addition. This reaction has been successfully employed for the synthesis of 2,3,4-trisubstituted tetrahydroquinolines with excellent yields and high enantioselectivities. rsc.org In a related three-component cascade, 2-alkenyl anilines, aldehydes, and ethyl cyanoacetate (B8463686) react in the presence of DBU to form highly substituted tetrahydroquinolines. This process involves a Knoevenagel condensation followed by an aza-Michael–Michael addition. rsc.org
Another variant involves the reaction of 2-tosylaminoenones with unsaturated pyrazolones, catalyzed by a chiral bifunctional tertiary amine squaramide, to produce novel spiropyrazolone tetrahydroquinolines with three contiguous stereocenters in excellent yields and diastereoselectivities. nih.gov
Table 2: Aza-Michael-Michael Addition for the Synthesis of Substituted Tetrahydroquinolines rsc.orgnih.gov
| Entry | Catalyst | Reactant 1 | Reactant 2 | Product | Yield (%) | ee (%) | dr |
| 1 | Cinchona-derived squaramide | 2-Aminochalcone | β,γ-Unsaturated α-ketoester | 2,3,4-Trisubstituted THQ | 95 | 99 | >99:1 |
| 2 | DBU | 2-Vinylaniline, Benzaldehyde | Ethyl cyanoacetate | Polysubstituted THQ | 85 | - | 90:10 |
| 3 | Chiral squaramide | 2-Tosylaminoenone | Unsaturated pyrazolone | Spiropyrazolone THQ | 99 | 91 | >25:1 |
Tandem reduction-reductive amination reactions provide a diastereoselective pathway to substituted tetrahydroquinoline-4-carboxylic esters. Starting from methyl (2-nitrophenyl)acetate, the sequence involves alkylation with an allylic halide, ozonolysis, and subsequent catalytic hydrogenation. The hydrogenation step initiates a cascade involving reduction of the nitro group, condensation of the resulting aniline with the side-chain carbonyl, and reduction of the imine intermediate. nih.gov This method yields products as single diastereomers with high yields. nih.gov A one-pot tandem process has also been reported for the regiospecific functionalization of 8-methylquinoline derivatives at the C-2 position followed by selective hydrogenation of the pyridine ring to afford 8-methyltetrahydroquinoline derivatives. tandfonline.com
Intramolecular Cyclization and Annulation Reactions
The construction of the tetrahydroquinoline core through intramolecular cyclization represents a powerful and atom-economical strategy. These methods typically involve forming a key carbon-carbon or carbon-nitrogen bond on a pre-functionalized acyclic precursor to build the heterocyclic ring system.
Gold-Catalyzed Intramolecular Hydroarylation and Transfer Hydrogenation
Gold catalysis has emerged as a potent tool for the synthesis of tetrahydroquinolines via the intramolecular hydroarylation of N-aryl propargylamines. organic-chemistry.orgacs.org This methodology leverages the ability of gold catalysts to act as soft π-Lewis acids, activating the alkyne moiety towards nucleophilic attack by the appended aryl ring. organic-chemistry.org
A notable advancement in this area is the development of a tandem reaction sequence that combines intramolecular hydroarylation with a subsequent transfer hydrogenation in a single pot. organic-chemistry.orgacs.org This process directly converts N-aryl propargylamines into saturated tetrahydroquinolines, avoiding the isolation of dihydroquinoline intermediates. The reaction typically employs a gold catalyst, such as XPhosAuNTf2, in a suitable solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which also serves as the hydrogen source for the transfer hydrogenation step. organic-chemistry.org The protocol is characterized by its operational simplicity, broad substrate compatibility, high efficiency, and excellent regioselectivity, affording a variety of substituted tetrahydroquinolines in good yields. organic-chemistry.orgorganic-chemistry.org
The general mechanism involves the gold-catalyzed intramolecular hydroarylation to form an exocyclic alkene intermediate, which then undergoes isomerization to the more stable endocyclic dihydroquinoline. This intermediate is subsequently reduced in situ via transfer hydrogenation to yield the final tetrahydroquinoline product. The choice of the nitrogen-protecting group can influence the reaction outcome. nih.gov For instance, N-tosyl and N-ethoxycarbonyl protected N-propargylanilines have been successfully cyclized under gold catalysis. nih.govunito.it
Table 1: Gold-Catalyzed Tandem Hydroarylation/Transfer Hydrogenation of N-Aryl Propargylamines
| Entry | Substrate (N-Aryl Propargylamine) | Catalyst System | Solvent | Yield (%) | Ref |
|---|---|---|---|---|---|
| 1 | N-(prop-2-yn-1-yl)aniline | XPhosAuNTf2 | HFIP | 87 | organic-chemistry.org |
| 2 | 3-methoxy-N-(prop-2-yn-1-yl)aniline | XPhosAuNTf2 | HFIP | 81 | organic-chemistry.org |
| 3 | 4-methyl-N-(prop-2-yn-1-yl)aniline | XPhosAuNTf2 | HFIP | 85 | organic-chemistry.org |
| 4 | 4-chloro-N-(prop-2-yn-1-yl)aniline | XPhosAuNTf2 | HFIP | 76 | organic-chemistry.org |
Iridium-Catalyzed Direct Cyclization of Anilines with Diols
A sustainable and environmentally benign approach to tetrahydroquinolines involves the direct iridium-catalyzed cyclization of anilines with diols. organic-chemistry.org This method, often referred to as a "borrowing hydrogen" or "hydrogen autotransfer" reaction, forms the tetrahydroquinoline skeleton by coupling anilines with diols like 1,3-propanediol, with water as the sole byproduct. organic-chemistry.org
The reaction is typically catalyzed by an iridium complex, such as iridium(III) chloride (IrCl₃), in combination with a suitable ligand like racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP). organic-chemistry.org The process involves the iridium-catalyzed dehydrogenation of the diol to an aldehyde, which then reacts with the aniline to form an enamine or imine intermediate. Subsequent intramolecular cyclization via C-H activation on the aniline ring, followed by hydrogenation of the resulting intermediate by the iridium-hydride species generated in the initial steps, furnishes the tetrahydroquinoline product. organic-chemistry.org
This methodology tolerates a range of functional groups on the aniline substrate, including both electron-donating and electron-withdrawing substituents, and has been successfully applied to the synthesis of various tetrahydroquinoline derivatives. organic-chemistry.org The reaction conditions, however, are typically harsh, requiring high temperatures (e.g., 165 °C) and extended reaction times. organic-chemistry.org
Table 2: Iridium-Catalyzed Cyclization of N-Methylanilines with 1,3-Propanediol
| Entry | Substrate (N-Methylaniline) | Catalyst System | Temperature (°C) | Yield (%) | Ref |
|---|---|---|---|---|---|
| 1 | N-methylaniline | IrCl₃ / rac-BINAP | 165 | 77 | organic-chemistry.org |
| 2 | 3,N-dimethylaniline | IrCl₃ / rac-BINAP | 165 | 83 | organic-chemistry.org |
| 3 | 4-methoxy-N-methylaniline | IrCl₃ / rac-BINAP | 165 | 73 | organic-chemistry.org |
| 4 | 4-chloro-N-methylaniline | IrCl₃ / rac-BINAP | 165 | 75 | organic-chemistry.org |
Functionalization of Pre-formed Tetrahydroquinoline Scaffolds
Direct functionalization of the pre-formed tetrahydroquinoline ring system, particularly at the C8 position, offers a flexible and convergent route to complex derivatives like 8-(sec-Butyl)-1,2,3,4-tetrahydroquinoline. This strategy avoids the need to introduce the desired substituent at the beginning of a multi-step synthesis.
Regioselective Deprotonation and Subsequent Alkylation
The regioselective functionalization of tetrahydroquinolines at the C8 position can be achieved through directed ortho-metalation, a process guided by a directing group on the nitrogen atom. While this is a common strategy, direct C-H activation and functionalization using transition metal catalysis has become a more modern and versatile approach. researchgate.netresearchgate.net
Ruthenium(II) and Rhodium(III) catalysts are particularly effective for the C8-selective C-H activation of tetrahydroquinolines. researchgate.netresearchgate.net The reaction typically requires an N-directing group, such as a pyrimidyl group, which coordinates to the metal center and positions it in proximity to the C8-H bond. researchgate.net This facilitates the cleavage of the C-H bond and the formation of a metallacyclic intermediate. This intermediate can then react with an electrophile, such as an alkyl halide, to form the C8-alkylated product. For instance, Rh(III)-catalyzed reactions have been developed for the C8-alkylation of N-(2-pyrimidyl)-1,2,3,4-tetrahydroquinoline with allylic alcohols, which proceed via a C-H activation/migratory insertion pathway. researchgate.net This general principle can be extended to other alkylating agents to introduce substituents like the sec-butyl group.
Negishi Cross-Coupling Protocols for Aryl Functionalization
The Negishi cross-coupling reaction provides a powerful method for forming carbon-carbon bonds, including the functionalization of heterocyclic scaffolds. This approach can be adapted for the C8-arylation or alkylation of tetrahydroquinolines. The key steps involve a regioselective metalation at the C8 position followed by a palladium-catalyzed cross-coupling reaction.
The process begins with the regioselective deprotonation at the C8-position, often achieved using a strong base in the presence of a directing group. The resulting organolithium or related species is then subjected to transmetalation with a zinc salt, such as zinc chloride (ZnCl₂), to generate a more stable and reactive organozinc intermediate. This organozinc species can then participate in a Negishi cross-coupling reaction with various electrophiles, including aryl, heteroaryl, or alkyl halides, in the presence of a palladium catalyst and a suitable ligand. researchgate.net
While many examples focus on functionalization at other positions, the underlying principles are directly applicable to the C8 position. The development of a C8-selective deprotonation-transmetalation sequence would enable the synthesis of 8-substituted derivatives via this Negishi protocol. The choice of catalyst, often a palladium complex with a phosphine (B1218219) ligand like XPhos, is crucial for achieving high yields and good functional group tolerance.
Table 3: General Scheme for C-4 Negishi Cross-Coupling of Tetrahydroquinoline
| Step | Description | Reagents | Ref |
|---|---|---|---|
| 1 | Deprotonation | Organolithium / Ligand | |
| 2 | Transmetalation | ZnCl₂ | |
| 3 | Cross-Coupling | Ar-X, Pd-Catalyst (e.g., XPhos Pd-G4) | researchgate.net |
This table illustrates the general methodology developed for the C-4 position, which serves as a blueprint for potential C-8 functionalization.
Mechanistic Aspects of 8 Sec Butyl 1,2,3,4 Tetrahydroquinoline Formation and Reactivity
Proposed Reaction Pathways and Elucidation of Intermediate Species
The formation of 8-(sec-butyl)-1,2,3,4-tetrahydroquinoline can proceed through various synthetic routes, each involving distinct intermediates. One common approach is the hydrogenation of the corresponding quinoline (B57606) precursor. wikipedia.org This process is reversible and has been studied in the context of hydrogen-donor solvents. wikipedia.org
Another prevalent strategy involves domino reactions, which are highly efficient as they combine multiple transformations in a single operation without isolating intermediates. nih.gov For instance, a one-pot synthesis can be achieved through a Claisen-Schmidt condensation followed by a reductive intramolecular cyclization. iastate.edu In such a sequence, operando MAS-NMR spectroscopy has been instrumental in identifying and quantifying reactive intermediates like 2-phenyl-3,4-dihydroquinoline, which are often not detectable by standard chromatographic techniques. iastate.edu
A plausible mechanism for the formation of substituted tetrahydroquinolines involves a cascade reaction initiated by a Knoevenagel condensation. rsc.org This is followed by an aza-Michael–Michael addition with 2-alkenyl anilines. rsc.org The reaction pathway is thought to proceed through an enol intermediate, which then reacts with an aldehyde to form an aldol (B89426) product that subsequently cyclizes. rsc.org
In other approaches, such as the synthesis starting from 2-aminobenzyl alcohols and secondary alcohols via a borrowing hydrogen methodology, a cascade reaction is initiated. nih.gov This method is atom-efficient, with water as the only byproduct. nih.gov The reaction can selectively lead to 1,2,3,4-tetrahydroquinolines through a careful choice of base. nih.gov
The table below summarizes key intermediates identified in various synthetic pathways leading to tetrahydroquinoline derivatives.
| Reaction Type | Key Intermediates | Analytical Technique |
| Claisen-Schmidt Condensation/Reductive Cyclization | 2-phenyl-3,4-dihydroquinoline | Operando MAS-NMR Spectroscopy |
| Knoevenagel Condensation/Aza-Michael–Michael Addition | Enol intermediate, Aldol product | Inferred from product structure |
| Borrowing Hydrogen from 2-aminobenzyl alcohols | Imines, Enamines | Inferred from reaction mechanism |
| Reduction of Nitroarylketones | Cyclic imine | Inferred from product structure |
Mechanistic Role of Catalysts and Reagents
Catalysts and reagents play a pivotal role in directing the reaction pathway and influencing the yield and selectivity of 8-(sec-butyl)-1,2,3,4-tetrahydroquinoline synthesis.
In hydrogenation reactions of quinolines, heterogeneous catalysts are commonly employed. wikipedia.org For asymmetric hydrogenations, chiral iridium-diamine catalysts have been shown to be effective.
Domino reactions often utilize bifunctional catalysts. For example, a Pd@UiO-66 catalyst has been used to drive a Claisen-Schmidt condensation followed by a reductive intramolecular cyclization. iastate.edu This catalyst facilitates both the initial condensation and the subsequent reduction steps.
In syntheses involving Knoevenagel condensation, a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often used to mediate the reaction. rsc.org The choice of base can be critical; for instance, in the borrowing hydrogen methodology, a combination of potassium hydride (KH) and potassium hydroxide (B78521) (KOH) favors the formation of the tetrahydroquinoline over the quinoline. nih.gov
Lewis acids, such as BF3·OEt2, are employed in reactions like the Pictet-Spengler condensation to activate the substrate and facilitate cyclization. rsc.org Chiral phosphoric acids have also emerged as powerful catalysts, enabling enantioselective synthesis through dehydrative cyclization followed by asymmetric reduction. organic-chemistry.org
The following table details the role of various catalysts and reagents in the synthesis of tetrahydroquinolines.
| Catalyst/Reagent | Reaction Type | Mechanistic Role |
| Heterogeneous Catalysts (e.g., Pd/C) | Hydrogenation | Facilitates the addition of hydrogen across the double bonds of the quinoline ring. wikipedia.org |
| Pd@UiO-66 | Domino Reaction | Acts as a bifunctional catalyst for condensation and reduction. iastate.edu |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Knoevenagel Condensation | Acts as a base to facilitate the initial condensation reaction. rsc.org |
| KH and KOH | Borrowing Hydrogen | As a base combination, directs the reaction towards the formation of tetrahydroquinoline. nih.gov |
| BF3·OEt2 | Pictet-Spengler Reaction | Acts as a Lewis acid to generate a reactive iminium ion for cyclization. rsc.org |
| Chiral Phosphoric Acid | Dehydrative Cyclization/Asymmetric Reduction | Catalyzes both the cyclization and the enantioselective reduction steps. organic-chemistry.org |
Understanding Stereochemical Control Mechanisms and Diastereoselective Pathways
The synthesis of 8-(sec-butyl)-1,2,3,4-tetrahydroquinoline, which contains a chiral center at the 8-position due to the sec-butyl group, necessitates control over stereochemistry. Diastereoselective synthesis aims to selectively form one diastereomer over others.
One strategy to achieve diastereoselectivity is through a [4+2] annulation of ortho-tosylaminophenyl-substituted p-quinone methides and cyanoalkenes. frontiersin.org This method yields highly diastereoselective 4-aryl-substituted tetrahydroquinolines through an aza-Michael/1,6-conjugate addition sequence. frontiersin.org
In the reduction of substituted nitroarylketones, the diastereoselectivity of the final reduction step is influenced by the existing stereocenter at the C4 position. nih.gov Hydrogen addition occurs preferentially to the face of the intermediate cyclic imine that is opposite to the C4 ester group, resulting in a cis relationship between the C2 alkyl and C4 ester groups. nih.gov
Kinetic resolution using a chiral ligand like (-)-sparteine (B7772259) in conjunction with n-butyllithium can achieve high levels of enantioselectivity in the synthesis of substituted tetrahydroquinolines. nih.gov The pre-mixing of n-BuLi and (–)-sparteine before the addition of the tetrahydroquinoline substrate was found to improve the enantiomer ratios. nih.gov
The use of chiral auxiliaries, such as those derived from (S)- and (R)-phenylalaninol, has also been employed to direct the stereochemical outcome in the synthesis of tetrahydroisoquinoline derivatives, a related class of compounds. nih.gov These auxiliaries can be removed in subsequent steps to yield the desired enantiomerically enriched product.
The table below outlines different approaches to achieve stereochemical control in the synthesis of tetrahydroquinoline derivatives.
| Method | Key Features | Stereochemical Outcome |
| [4+2] Annulation | Use of ortho-tosylaminophenyl-substituted p-quinone methides and cyanoalkenes. frontiersin.org | High diastereoselectivity for 4-aryl-substituted tetrahydroquinolines. frontiersin.org |
| Reduction of Nitroarylketones | Diastereoselective reduction of an intermediate cyclic imine. nih.gov | Cis relationship between C2 alkyl and C4 ester groups. nih.gov |
| Kinetic Resolution | Use of a chiral ligand like (-)-sparteine with n-BuLi. nih.gov | High enantiomer ratios of the product. nih.gov |
| Chiral Auxiliaries | Incorporation of a chiral moiety derived from a chiral starting material. nih.gov | Formation of a specific enantiomer. nih.gov |
Investigations into Rate-Limiting Steps and Reaction Kinetics
In the synthesis of substituted tetrahydroquinolines via lithiation, variable temperature NMR spectroscopy and in situ ReactIR spectroscopy have been used to study the reaction kinetics. nih.gov These studies revealed that the rotation of the tert-butoxycarbonyl (Boc) group is fast, and the lithiation at the 2-position is also rapid at low temperatures. nih.gov A large kinetic isotope effect was observed when a deuterated substrate was used, indicating that the removal of the benzylic proton is involved in the rate-determining step. nih.gov
For reactions involving multiple steps, such as the bromination of cyclohexene, the step with the higher activation energy is the rate-limiting one. chemicalforums.com The enthalpy change of each step can provide clues, but the activation energy is the definitive factor. chemicalforums.com In many complex organic reactions, the initial bond-breaking event, such as the abstraction of a hydrogen atom to form a radical, is often the rate-limiting step due to its high energy requirement. chemicalforums.com
Kinetic studies of asymmetric transfer hydrogenation reactions have also been conducted to understand the mechanism and identify the rate-determining step. mdpi.com Such studies are crucial for the rational design of more efficient catalysts.
The table below highlights key aspects of investigating rate-limiting steps and reaction kinetics in the context of tetrahydroquinoline synthesis.
| Aspect | Methodology/Observation | Significance |
| Identification of Rate-Limiting Step | Observation of a large kinetic isotope effect upon deuteration of the substrate. nih.gov | Confirms that C-H bond breaking is part of the rate-determining step. nih.gov |
| Reaction Monitoring | Use of in situ ReactIR spectroscopy. nih.gov | Allows for real-time monitoring of the reaction progress and identification of fast steps. nih.gov |
| Kinetic Studies | Variable temperature NMR spectroscopy. nih.gov | Provides data on the energetics of different processes, such as conformational changes. nih.gov |
| General Principle | The step with the highest activation energy determines the overall reaction rate. expii.comchemicalforums.com | Guides the optimization of reaction conditions to accelerate the slowest step. expii.comchemicalforums.com |
Stereochemical Control in the Synthesis of 8 Sec Butyl 1,2,3,4 Tetrahydroquinoline
Enantioselective Synthesis Strategies for Chiral Tetrahydroquinolines
The creation of chiral tetrahydroquinolines from planar quinoline (B57606) precursors has been a major focus of synthetic research. Enantioselective synthesis strategies are crucial for accessing optically pure THQ derivatives, which often exhibit distinct biological activities compared to their enantiomers or racemic mixtures. These strategies primarily rely on the use of chiral catalysts or reagents to influence the stereochemical outcome of the reaction, typically the hydrogenation or transfer hydrogenation of the quinoline's pyridine (B92270) ring. The key is to create a chiral environment around the substrate, which forces the addition of hydrogen atoms to occur on a specific face of the molecule, thereby generating one enantiomer in excess.
Asymmetric catalysis stands as the most efficient and atom-economical method for synthesizing chiral compounds. In the context of THQ synthesis, a small amount of a chiral catalyst can generate large quantities of an enantioenriched product. This approach avoids the use of stoichiometric chiral auxiliaries, which require additional synthetic steps for introduction and removal. The field is dominated by two main branches: transition metal catalysis and organocatalysis, both of which have seen tremendous progress and have been successfully applied to the asymmetric synthesis of a wide array of substituted tetrahydroquinolines.
Chiral phosphoric acids (CPAs), a class of Brønsted acid organocatalysts, have emerged as powerful tools for a multitude of enantioselective transformations. chimia.chrsc.org In the synthesis of tetrahydroquinolines, CPAs typically catalyze the transfer hydrogenation of a quinoline substrate using a hydride donor like a Hantzsch ester. chimia.chrsc.org The mechanism involves the dual activation of both the quinoline and the Hantzsch ester. The acidic proton of the CPA protonates the quinoline nitrogen, activating it for reduction, while the basic phosphoryl oxygen interacts with the Hantzsch ester. This organized, chiral transition state effectively shields one face of the quinoline, directing the hydride transfer to the opposite face and ensuring high enantioselectivity. nih.gov
A one-pot, two-step protocol using a single CPA catalyst has been developed for the synthesis of chiral THQs from 2-aminochalcones. rsc.org The CPA first catalyzes a dehydrative cyclization to form the quinoline intermediate, which is then asymmetrically reduced in the same pot. rsc.org This strategy has proven effective for a broad range of substrates, achieving excellent yields and enantioselectivities. chimia.ch For the synthesis of 8-(sec-butyl)-1,2,3,4-tetrahydroquinoline, this method would involve the asymmetric reduction of 8-(sec-butyl)quinoline (B1605703) using a suitable CPA and Hantzsch ester, a process for which high success is anticipated based on literature precedents for other substituted quinolines.
Table 1: Examples of Chiral Phosphoric Acid (CPA) Catalyzed Asymmetric Reduction of Quinolines This table showcases the effectiveness of CPA catalysis on various quinoline substrates, analogous to the proposed reduction of 8-(sec-butyl)quinoline.
| Substrate (Quinoline Derivative) | CPA Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| 2-Phenylquinoline | (R)-TRIP | 98 | 90 | rsc.org |
| 2-Naphthylquinoline | (R)-TRIP | 99 | 92 | rsc.org |
| 2-(4-Chlorophenyl)quinoline | (R)-TRIP | 98 | 91 | rsc.org |
| 2-(Furan-2-yl)quinoline | (R)-TRIP | 99 | 85 | rsc.org |
Asymmetric Catalysis in Tetrahydroquinoline Synthesis
Transition Metal-Catalyzed Asymmetric Hydrogenation (e.g., Iridium, Rhodium)
The direct asymmetric hydrogenation of N-heteroarenes using molecular hydrogen is one of the most direct and atom-economical methods for producing chiral saturated heterocycles. nih.gov Complexes of transition metals like iridium and rhodium, paired with chiral phosphine (B1218219) ligands, are highly effective for this transformation. nih.gov These catalysts activate H₂ and deliver it stereoselectively to the quinoline substrate.
Iridium-based catalysts, often activated by iodine, are particularly noteworthy for the asymmetric hydrogenation of quinolines. rsc.org Chiral diphosphinite ligands, such as those derived from (R)-1,1'-spirobiindane-7,7'-diol (SPINOL), have been used with iridium to achieve high catalyst turnover numbers and excellent enantioselectivities for a range of quinoline derivatives. rsc.org Similarly, rhodium complexes featuring chiral Cp*Rh/chiral carboxylic acid systems have been employed for the enantioselective C-H amidation of 8-alkylquinolines, showcasing the metal's ability to interact effectively with the 8-position of the quinoline ring system.
For the specific synthesis of 8-(sec-butyl)-1,2,3,4-tetrahydroquinoline, an iridium or rhodium catalyst complexed with a suitable chiral ligand would be a premier choice for the direct asymmetric hydrogenation of the 8-(sec-butyl)quinoline precursor.
Table 2: Examples of Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines This table illustrates the performance of chiral Iridium catalysts in the asymmetric hydrogenation of various quinoline substrates.
| Substrate (Quinoline Derivative) | Chiral Ligand | S/C Ratio | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| 2-Methylquinoline | (R)-f-spiroPhos | 1000 | >99 | 92 | rsc.org |
| 2-Ethylquinoline | (R)-f-spiroPhos | 5000 | >99 | 94 | rsc.org |
| 2-Propylquinoline | (R)-f-spiroPhos | 1000 | >99 | 93 | rsc.org |
| Quinoxaline | (R)-H₈-binapo | 100 | >99 | 95 | nih.gov |
Asymmetric Copper-Catalyzed Allylic Substitution
While not a direct reduction method, copper-catalyzed asymmetric reactions represent a powerful alternative for constructing complex chiral molecules. One relevant strategy is the asymmetric hydroallylation of 1,2-dihydroquinolines, which can be readily prepared from quinoline precursors. nih.gov In this approach, a copper(I) hydride catalyst, generated in situ and rendered chiral by a ligand like (R,R)-Ph-BPE, adds across the double bond of an allyl partner. The resulting chiral copper-allyl species then participates in an enantioselective allylation of the 1,2-dihydroquinoline (B8789712) at the C4 position. nih.gov
This method generates optically active tetrahydroquinolines bearing a C4-allyl group with high enantioselectivity. nih.gov The newly introduced allyl group is a versatile functional handle that can be further modified, offering a route to diverse and complex THQ libraries. nih.gov Although this strategy does not directly yield 8-(sec-butyl)-1,2,3,4-tetrahydroquinoline, it demonstrates the utility of copper catalysis in creating stereocenters within the THQ core. A synthetic sequence could be envisioned where an 8-(sec-butyl)-1,2-dihydroquinoline intermediate is subjected to this reaction to build a chiral C4 center, followed by subsequent transformations.
Organocatalysis, which utilizes small, chiral organic molecules to catalyze reactions, offers a metal-free alternative for the synthesis of asymmetric tetrahydroquinolines. These methods are often praised for their operational simplicity and tolerance to ambient conditions. A prominent organocatalytic method for THQ synthesis is the asymmetric Povarov reaction, a [4+2] cycloaddition between an aniline (B41778), an aldehyde, and an alkene. When catalyzed by a chiral Brønsted acid (like a chiral phosphoric acid), this reaction can produce highly substituted tetrahydroquinolines with excellent diastereo- and enantioselectivity.
Another powerful strategy involves the organocatalytic asymmetric Michael reaction. For instance, a chiral primary or secondary amine catalyst can activate a ketone to form a chiral enamine, which then reacts with a nitro-substituted vinylarene derived from an aniline precursor. A subsequent reductive cyclization cascade yields the desired 2,4-disubstituted tetrahydroquinoline. Supramolecular organocatalysis, using systems like quinidine-NH-thiourea paired with an amino acid, has also been successfully employed to synthesize functionalized chiral THQs. These approaches provide robust pathways to construct the core THQ structure with stereochemical control from acyclic starting materials.
Nature utilizes cofactor molecules like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) for highly selective reduction reactions. Biomimetic asymmetric reduction seeks to replicate this efficiency in the lab using synthetic, chiral NAD(P)H models. These biomimetic approaches have been successfully applied to the enantioselective reduction of 2-functionalized quinolines.
In this methodology, a chiral and regenerable NAD(P)H model, in the presence of a simple achiral acid co-catalyst, transfers a hydride to the quinoline substrate. The chiral structure of the NAD(P)H model dictates the facial selectivity of the hydride delivery, resulting in high enantiomeric excess in the final tetrahydroquinoline product. This method is particularly attractive due to its mild reaction conditions and excellent functional group tolerance. It has been used to synthesize chiral 2-functionalized THQs with up to 99% ee. The application of this strategy to 8-(sec-butyl)quinoline would be a promising, green, and highly selective route to the desired chiral product.
Diastereoselective Synthesis of Substituted Tetrahydroquinolines
The diastereoselective synthesis of substituted tetrahydroquinolines, including the 8-sec-butyl variant, often relies on cascade reactions that can construct the heterocyclic core with high levels of stereocontrol. rsc.org One prominent strategy involves a three-component cascade reaction utilizing 2-alkenyl aniline, various aldehydes, and ethyl cyanoacetate (B8463686) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.orgfrontiersin.org This reaction proceeds through a Knoevenagel condensation, followed by an aza-Michael-Michael addition sequence to form the highly substituted tetrahydroquinoline scaffold. rsc.org
Another powerful approach is the tandem reduction-reductive amination reaction starting from methyl (2-nitrophenyl)acetate. nih.gov This method involves alkylation with an appropriate halide, ozonolysis, and subsequent catalytic hydrogenation. nih.gov The hydrogenation step initiates a cascade that includes reduction of the nitro group, intramolecular condensation, and reductive amination to yield the desired tetrahydroquinoline. nih.gov This process has demonstrated high diastereoselectivity, producing products with a cis-relationship between substituents at the C-2 and C-4 positions. nih.gov
Furthermore, [4+2] annulation reactions of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes have emerged as a highly diastereoselective route to tetrahydroquinoline derivatives. nih.gov These reactions, often mediated by a base in an appropriate solvent, can achieve excellent yields and diastereomeric ratios. nih.gov The choice of base and solvent is critical for optimizing the reaction's efficiency and selectivity. nih.gov For instance, using DBU in toluene (B28343) has been shown to be particularly effective. frontiersin.org
The following table summarizes representative results for the diastereoselective synthesis of various substituted tetrahydroquinolines, illustrating the potential of these methods for accessing specific diastereomers.
| Entry | Reactants | Catalyst/Base | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 2-Alkenyl aniline, Aldehyde, Ethyl cyanoacetate | DBU | DCM | Moderate to Good | High |
| 2 | Methyl (2-nitrophenyl)acetate derivative | H₂, Pd/C | Various | High | >95:5 |
| 3 | ortho-Tosylaminophenyl-p-quinone methide, Cyanoalkene | DBU | Toluene | 96 | >20:1 |
This table presents generalized data from studies on substituted tetrahydroquinolines to illustrate the efficacy of the described synthetic methods.
Enantiodivergent Synthetic Methodologies
Enantiodivergent synthesis provides an elegant solution for accessing both enantiomers of a chiral molecule from a common precursor, often by simply changing a catalyst or reaction conditions. For chiral tetrahydroquinolines, iridium-catalyzed asymmetric hydrogenation of quinoline precursors represents a state-of-the-art enantiodivergent methodology. acs.org This approach can deliver either the (R) or (S) enantiomer of the tetrahydroquinoline product in high yield and with excellent enantioselectivity by judicious selection of the reaction solvent. acs.org
For instance, using a specific iridium catalyst, the hydrogenation of a quinoline precursor in a solvent system like toluene/dioxane can predominantly yield the (R)-enantiomer with up to 98% enantiomeric excess (ee). acs.org Conversely, switching the solvent to ethanol (B145695) can favor the formation of the (S)-enantiomer with up to 94% ee. acs.org This solvent-dependent enantioselective control offers a highly efficient and versatile route for the synthesis of enantioenriched tetrahydroquinolines. acs.org The scalability of this process has also been demonstrated, allowing for gram-scale synthesis with low catalyst loading. acs.org
This methodology's applicability to the synthesis of 8-(sec-Butyl)-1,2,3,4-tetrahydroquinoline would involve the preparation of the corresponding 8-(sec-butyl)quinoline precursor, which would then be subjected to the iridium-catalyzed asymmetric hydrogenation under the optimized divergent conditions.
The table below illustrates the principle of enantiodivergent synthesis as applied to generic quinoline substrates.
| Entry | Substrate | Catalyst | Solvent | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Quinolium Salt | Ir-Complex | Toluene/Dioxane | (R) | 99 | 98 |
| 2 | Quinolium Salt | Ir-Complex | Ethanol | (S) | 99 | 94 |
This table showcases the solvent-controlled enantiodivergence in the asymmetric hydrogenation of quinolines, a strategy applicable to the synthesis of chiral 8-substituted tetrahydroquinolines.
Kinetic Resolution Strategies for Chiral Tetrahydroquinoline Intermediates
Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer and a product derived from the more reactive enantiomer. wikipedia.org
A notable strategy for the kinetic resolution of substituted tetrahydroquinolines involves lithiation in the presence of a chiral ligand, such as sparteine. nih.govwhiterose.ac.uk Treatment of N-Boc-protected racemic tetrahydroquinolines with n-butyllithium and (-)-sparteine (B7772259) can lead to the selective deprotonation of one enantiomer. nih.gov The resulting enantioenriched organolithium intermediate can then be trapped with an electrophile to afford a 2,2-disubstituted tetrahydroquinoline with high enantiopurity. nih.gov This method allows for the preparation of either enantiomer of the product from the same enantiomer of the chiral ligand. nih.gov
Enzymatic kinetic resolutions also offer a highly selective means of obtaining chiral tetrahydroquinoline building blocks. wikipedia.org For example, lipase-catalyzed acylation can be employed to selectively acylate one enantiomer of a racemic alcohol or amine, allowing for the separation of the acylated product from the unreacted enantiomer. While direct enzymatic resolution on the final 8-(sec-Butyl)-1,2,3,4-tetrahydroquinoline is a possibility, applying this strategy to a precursor, such as a racemic alcohol that can be converted to the sec-butyl group, is also a viable synthetic route.
The following table provides representative data on the kinetic resolution of tetrahydroquinoline intermediates, highlighting the selectivity achievable with these methods.
| Entry | Substrate | Method | Chiral Reagent/Catalyst | Recovered Substrate ee (%) | Product ee (%) | Selectivity Factor (s) |
| 1 | N-Boc-2-aryl-1,2,3,4-tetrahydroquinoline | Lithiation | n-BuLi, (-)-sparteine | High | High | ~20 |
| 2 | Racemic 1,2-dihydroquinoline | Lithiation | n-BuLi, (+)-sparteine | 92 | - | High |
| 3 | (±)-8-amino-5,6,7,8-tetrahydroquinoline | Enzymatic Acylation | Lipase | - | >99 | - |
This table illustrates the effectiveness of kinetic resolution strategies in separating enantiomers of tetrahydroquinoline derivatives, providing access to enantioenriched building blocks.
Advanced Spectroscopic Characterization of 8 Sec Butyl 1,2,3,4 Tetrahydroquinoline and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of a compound in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment, connectivity, and spatial relationships of atoms can be mapped out.
One-dimensional NMR provides fundamental information about the number and type of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 8-(sec-butyl)-1,2,3,4-tetrahydroquinoline would be expected to show distinct signals for the protons on the aromatic ring, the heterocyclic ring, and the sec-butyl substituent. The aromatic protons (H-5, H-6, H-7) would appear as multiplets in the downfield region (typically 6.5-7.5 ppm). The protons of the saturated heterocyclic ring would include multiplets for the C2, C3, and C4 methylene (B1212753) groups. The N-H proton would likely appear as a broad singlet. The protons of the sec-butyl group would present as a methine (CH), a methylene (CH₂), and two methyl (CH₃) groups, each with characteristic splitting patterns and chemical shifts.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon atoms. For 8-(sec-butyl)-1,2,3,4-tetrahydroquinoline, distinct signals would be expected for the eight carbons of the quinoline (B57606) core and the four carbons of the sec-butyl group. The chemical shifts are influenced by the electronic environment, with aromatic carbons appearing further downfield than aliphatic carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 8-(sec-Butyl)-1,2,3,4-tetrahydroquinoline
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| N-H | Broad singlet (~3.8) | - |
| C2-H₂ | Multiplet (~3.3) | ~42.5 |
| C3-H₂ | Multiplet (~1.9) | ~27.0 |
| C4-H₂ | Triplet (~2.8) | ~22.5 |
| C4a | - | ~122.0 |
| C5-H | Doublet (~6.9) | ~127.0 |
| C6-H | Triplet (~6.6) | ~117.0 |
| C7-H | Doublet (~6.8) | ~124.0 |
| C8 | - | ~130.0 |
| C8a | - | ~144.0 |
| sec-Butyl CH | Multiplet (~3.1) | ~35.0 |
| sec-Butyl CH₂ | Multiplet (~1.6) | ~29.0 |
| sec-Butyl CH₃ (triplet) | Triplet (~0.9) | ~12.0 |
| sec-Butyl CH₃ (doublet) | Doublet (~1.2) | ~20.0 |
Note: Predicted values are based on data for 1,2,3,4-tetrahydroquinoline (B108954) and standard substituent effects. Actual values may vary. clockss.orgnih.govchemicalbook.com
2D NMR experiments reveal correlations between nuclei, providing definitive structural assignments that may be ambiguous in 1D spectra.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For 8-(sec-butyl)-1,2,3,4-tetrahydroquinoline, COSY would show correlations between H-5, H-6, and H-7 on the aromatic ring, and along the C2-C3-C4 aliphatic chain. It would also confirm the connectivity within the sec-butyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. nih.gov This technique would be used to definitively assign each carbon signal in the ¹³C spectrum to its attached proton(s) in the ¹H spectrum, such as linking the predicted proton shifts in Table 1 to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. mdpi.com This is crucial for piecing together the molecular skeleton. For instance, it would show a correlation from the sec-butyl methine proton to the C8, C7, and C8a carbons of the quinoline ring, confirming the position of the substituent. Correlations between the H-5 proton and carbons C4, C7, and C8a would further solidify the structure. mdpi.com
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 8-(sec-butyl)-1,2,3,4-tetrahydroquinoline (C₁₃H₁₉N), the molecular weight is 189.30 g/mol .
In an electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) at m/z = 189. A key fragmentation pathway would be the loss of the sec-butyl group or parts of it. The loss of an ethyl radical (•CH₂CH₃, 29 Da) from the sec-butyl group would lead to a significant fragment ion at m/z = 160. Another common fragmentation is the cleavage of the bond beta to the nitrogen atom (α-cleavage), which is a characteristic fragmentation pattern for amines. nist.govdocbrown.info
Table 2: Predicted Key Mass Spectrometry Fragments
| m/z Value | Identity | Fragmentation Pathway |
|---|---|---|
| 189 | [M]⁺ | Molecular Ion |
| 160 | [M - C₂H₅]⁺ | Loss of an ethyl group from the sec-butyl substituent |
| 132 | [M - C₄H₉]⁺ | Loss of the sec-butyl group |
Note: These are predicted fragmentation patterns. The relative intensity of peaks can vary significantly.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing valuable information about the functional groups present. clockss.org
The IR spectrum of 8-(sec-butyl)-1,2,3,4-tetrahydroquinoline would display characteristic absorption bands. A notable feature would be the N-H stretching vibration of the secondary amine, typically appearing as a moderate band in the 3300-3500 cm⁻¹ region. Aliphatic C-H stretching from the sec-butyl group and the saturated part of the heterocyclic ring would be observed just below 3000 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring would produce peaks in the 1500-1600 cm⁻¹ range.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3300 - 3500 | N-H | Stretch |
| 3000 - 3100 | Aromatic C-H | Stretch |
| 2850 - 2960 | Aliphatic C-H | Stretch |
| 1500 - 1600 | Aromatic C=C | Stretch |
X-ray Diffraction Analysis for Solid-State Structure and Absolute Stereochemistry
X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If 8-(sec-butyl)-1,2,3,4-tetrahydroquinoline could be crystallized, this technique would provide precise bond lengths, bond angles, and conformational details. researchgate.net
Crucially, since the sec-butyl group contains a chiral center, 8-(sec-butyl)-1,2,3,4-tetrahydroquinoline is a chiral molecule existing as a pair of enantiomers (R and S). X-ray diffraction analysis of a crystal grown from a single enantiomer or of a co-crystal with a known chiral auxiliary would allow for the unambiguous determination of the absolute stereochemistry.
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating stereoisomers.
Purity is typically determined using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A pure sample of 8-(sec-butyl)-1,2,3,4-tetrahydroquinoline would ideally show a single peak under various chromatographic conditions.
Due to its chirality, separating the R and S enantiomers requires a chiral environment. This is achieved using chiral chromatography, either with GC or HPLC, employing a chiral stationary phase (CSP). mdpi.comnih.gov Polysaccharide-based or cyclodextrin-based columns are commonly used for separating enantiomers of similar heterocyclic compounds. mdpi.comnih.gov By analyzing a sample on a chiral column, the relative amounts of the two enantiomers can be determined, allowing for the calculation of the enantiomeric excess (ee), a critical measure of the sample's optical purity. The development of such a chiral separation method would be essential for any asymmetric synthesis or resolution of this compound. nih.gov
High-Performance Liquid Chromatography (HPLC) Analysis
The separation of tetrahydroquinoline derivatives, including those with alkyl substitutions at the 8-position, is commonly achieved using reversed-phase HPLC. This technique utilizes a nonpolar stationary phase, typically a C18-modified silica, and a polar mobile phase. For instance, the separation of 1,2,3,4-tetrahydroisoquinoline, a related heterocyclic compound, can be accomplished on a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com
The analysis of complex mixtures containing various isomers often demands meticulous method development. For example, the separation of Δ⁸-THC and Δ⁹-THC isomers, a notoriously difficult task, has been achieved using a C18 column with a buffered mobile phase of water and acetonitrile. nih.gov This highlights the importance of optimizing mobile phase composition and employing high-resolution columns for separating structurally similar compounds.
For the enantioseparation of chiral compounds like 8-(sec-Butyl)-1,2,3,4-tetrahydroquinoline, chiral HPLC is indispensable. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are widely used for this purpose. nih.govmdpi.com The separation mechanism on these phases involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The choice of mobile phase, typically a mixture of a nonpolar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695), is critical for achieving optimal separation. nih.govchromatographyonline.com The addition of small amounts of an acidic or basic additive, like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), can significantly improve peak shape and resolution for acidic or basic analytes, respectively. chromatographyonline.com
The development of a chiral HPLC method often involves screening different chiral columns and mobile phase compositions to find the optimal conditions. A systematic approach might involve testing a set of columns with varying chiral selectors under both normal-phase and reversed-phase conditions. chromatographyonline.com
Detailed Research Findings:
While specific HPLC data for 8-(sec-Butyl)-1,2,3,4-tetrahydroquinoline is not extensively published, data from closely related structures provides valuable insights into expected chromatographic behavior. For instance, the chiral separation of hydroxychloroquine, which also contains a chiral center and a quinoline moiety, was successfully achieved on a Chiralpak AD-H column. nih.gov The optimized conditions involved a normal-phase mobile system of n-hexane and isopropanol with a DEA additive. nih.gov This suggests that a similar approach would be effective for resolving the enantiomers of 8-(sec-Butyl)-1,2,3,4-tetrahydroquinoline.
A study on the separation of various tetrahydroisoquinoline derivatives demonstrated the utility of a LiChrosorb RP-18 column with a mobile phase of potassium dihydrogen phosphate (B84403) and acetonitrile. nih.gov This method was effective for quantifying the parent compound and its metabolites in biological samples. nih.gov
The following interactive data tables summarize typical HPLC conditions that could be adapted for the analysis of 8-(sec-Butyl)-1,2,3,4-tetrahydroquinoline and its derivatives based on published methods for similar compounds.
Table 1: Illustrative Chiral HPLC Parameters for Enantioseparation
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v) | n-Hexane/Ethanol/TFA (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm | UV at 230 nm |
| Temperature | 25 °C | 30 °C |
| Expected Outcome | Separation of (R)- and (S)-enantiomers | Resolution of enantiomeric pairs |
Table 2: Illustrative Reversed-Phase HPLC Parameters for Isomer/Derivative Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (150 x 4.6 mm, 2.7 µm) | Newcrom R1 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Acetonitrile/Water with 0.1% Phosphoric Acid (Isocratic) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Detection | Diode Array Detector (DAD) or Mass Spectrometry (MS) | UV at 220 nm |
| Temperature | 35 °C | 40 °C |
| Expected Outcome | Separation of structural isomers and related derivatives | Quantification of the main compound and impurities |
These tables provide a starting point for method development for the analysis of 8-(sec-Butyl)-1,2,3,4-tetrahydroquinoline. The actual retention times and resolution will depend on the specific compound and the precise instrumental conditions used. Method validation, including parameters such as linearity, accuracy, precision, and limits of detection and quantification, would be essential for any quantitative application. nih.gov
Synthetic Utility and Applications of 8 Sec Butyl 1,2,3,4 Tetrahydroquinoline As a Building Block
Role of Tetrahydroquinolines as Versatile Synthons in Complex Organic Synthesis
The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a foundational structural motif found in a wide array of natural products and synthetic pharmaceuticals. nih.gov This prevalence has established the THQ scaffold as a critical target for synthetic chemists. nih.gov Its importance stems from its presence in biologically active compounds, which has driven the development of numerous synthetic methodologies to access this core structure. nih.gov
Domino reactions, also known as cascade reactions, have proven to be an exceptionally effective strategy for synthesizing complex molecules like tetrahydroquinolines with high efficiency from simple starting materials. nih.gov These reactions offer significant advantages, including excellent atom economy, high selectivity, and reduced waste, aligning with the principles of green chemistry. nih.gov A variety of domino strategies have been developed to produce THQs, including:
Reduction or oxidation followed by cyclization. nih.gov
Acid-catalyzed ring closures and rearrangements. nih.gov
Metal-promoted processes. nih.gov
SNAr-terminated sequences. nih.gov
The versatility of the THQ scaffold is demonstrated by its incorporation into a range of natural products with significant biological activities. Examples include the antibiotic helquinoline, the cytotoxic agent (+)-aspernomine, and martinellic acid, which is a bradykinin (B550075) receptor antagonist. nih.gov Furthermore, synthetic pharmaceuticals incorporating the THQ core include the antiarrhythmic drug nicainoprol (B1678734) and the antiviral antibiotic virantmycin. nih.gov
Modern synthetic methods continue to expand the accessibility of the THQ core. Gold-catalyzed tandem hydroamination/asymmetric transfer hydrogenation is one such efficient method for producing chiral tetrahydroquinolines. organic-chemistry.org Other approaches involve the dehydrative [4+2] aza-annulation of N-arylamides with alkenes, which provides a route to dihydroquinolines that can be subsequently reduced to the corresponding tetrahydroquinolines. organic-chemistry.org The development of chemoselective annulation reactions, such as the inverse-electron-demand aza-Diels–Alder reaction, allows for the synthesis of highly functionalized THQ derivatives, including those fused with other heterocyclic systems like indoles. nih.gov
Derivatization and Further Synthetic Transformations of the 8-(sec-Butyl)-1,2,3,4-tetrahydroquinoline Scaffold
The 8-(sec-Butyl)-1,2,3,4-tetrahydroquinoline scaffold, with its reactive secondary amine and aromatic ring, is amenable to a wide range of synthetic transformations. These derivatizations allow for the introduction of diverse functional groups, enabling the exploration of chemical space and the fine-tuning of molecular properties. While specific literature on the derivatization of the 8-(sec-butyl) analogue is limited, the reactivity of the general tetrahydroquinoline core provides a clear blueprint for its potential transformations.
The nitrogen atom of the THQ ring is a primary site for derivatization. N-alkylation and N-arylation are common transformations. For instance, the nitrogen can be coupled with various partners, such as in the synthesis of isoquinoline-based CXCR4 antagonists, where the tetrahydroquinoline nitrogen is alkylated with a chloromethylisoquinoline derivative. nih.gov
The aromatic ring of the THQ scaffold can also be functionalized. C-H functionalization is a powerful tool for introducing substituents at specific positions. Ruthenium-catalyzed C5 alkenylation of 2-aryl tetrahydroquinolines with acrylates has been reported, demonstrating the feasibility of functionalizing the benzene (B151609) ring portion of the scaffold. acs.org Such methods could potentially be adapted to functionalize the available positions on the 8-(sec-butyl) derivative.
Further transformations can create more complex, polycyclic systems. A tandem Polonovski–Povarov sequence using N,N-dimethylaniline N-oxides and electron-rich olefins allows for the assembly of diversely functionalized tetrahydroquinolines, including fused polycyclic scaffolds. researchgate.net Another strategy involves the use of α-aryl vinylsulfonium salts, which can undergo diverse transformations to afford various ring-fused tetrahydroquinoline skeletons under mild, transition-metal-free conditions. rsc.org These methods highlight the potential to use the 8-(sec-butyl)-THQ core as a foundational element for building intricate molecular structures. researchgate.netrsc.org
Table 1: Potential Derivatization Reactions of the Tetrahydroquinoline Scaffold
| Reaction Type | Position of Functionalization | Typical Reagents/Catalysts | Potential Outcome | Reference |
|---|---|---|---|---|
| N-Alkylation | N1 | Alkyl halides (e.g., 1-(chloromethyl)isoquinolines), K₂CO₃ | Attachment of alkyl or substituted alkyl groups to the nitrogen atom. | nih.gov |
| C-H Alkenylation | C5 (Aryl ring) | Acrylates, Ru-catalyst | Introduction of an alkene moiety onto the aromatic ring. | acs.org |
| Formal [4+2] Cycloaddition | N1 and C2 | Electron-rich olefins, Boc₂O, SnCl₄ | Formation of fused polycyclic systems (e.g., hexahydrofuroquinolines). | researchgate.net |
| Annulation Reactions | N1 and C2 | α-Aryl vinylsulfonium salts, Base | Construction of ring-fused tetrahydroquinoline skeletons. | rsc.org |
Integration into Multicomponent and Continuous Flow Synthesis Processes
Modern synthetic strategies increasingly favor methods that are both efficient and environmentally benign. Multicomponent reactions (MCRs) and continuous flow synthesis are two such powerful technologies that have been successfully applied to the synthesis of tetrahydroquinoline derivatives. rsc.orgarabjchem.org
MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which is highly convergent and atom-economical. nih.gov The synthesis of tetrahydroquinoline derivatives has been achieved using MCR approaches, highlighting the utility of this method for rapidly generating libraries of compounds. arabjchem.org
The integration of MCRs with continuous flow synthesis offers further advantages, including enhanced reaction control, improved safety, and potential for automation and scalability. rsc.org A focused library of tricyclic tetrahydroquinolines has been successfully prepared using flow mesoreactors in a multicomponent fashion. rsc.org This combination of flow chemistry and MCRs demonstrates an efficient pathway to this important class of compounds. rsc.org Electrochemical methods in flow or batch setups also represent a green approach; for example, tetrahydroquinoline derivatives have been synthesized via electrochemical hydrocyanomethylation or hydrogenation of quinolines using acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor. rsc.org The adaptability of the THQ synthesis to these advanced manufacturing platforms underscores its importance as a building block in modern, high-throughput chemistry.
Strategic Incorporation of Tetrahydroquinoline Moieties into Novel Chemical Architectures
The tetrahydroquinoline scaffold serves as a robust building block for the strategic construction of novel and complex chemical architectures. Its inherent reactivity and defined stereochemistry can be leveraged to create diverse molecular frameworks with potential applications in medicinal chemistry and materials science.
One key strategy involves the creation of spirocyclic systems. Highly diastereoselective methods have been developed for the one-pot synthesis of novel spiro-tetrahydroquinoline derivatives, for example, by reacting THQ precursors with 1,3-indandione (B147059) moieties. nih.gov The steric and electronic properties of substituents on the starting materials can influence the reaction rate and yield, allowing for controlled synthesis of these complex three-dimensional structures. nih.gov
Another approach is the fusion of the THQ scaffold with other heterocyclic systems to create hybrid molecules. An efficient method has been developed to access functionalized tetrahydroquinoline derivatives containing indole (B1671886) scaffolds through an inverse-electron-demand aza-Diels–Alder reaction. nih.gov This strategy allows for the diastereoselective synthesis of these complex adducts under mild conditions. nih.gov Similarly, the THQ moiety has been incorporated into molecules bearing biologically active sulfonamide groups, leading to the discovery of new classes of potential antitumor agents. nih.gov
The transformation of the THQ core into more elaborate polycyclic scaffolds is also a significant area of research. Through a tandem Polonovski–Povarov sequence, N,N-dimethylaniline N-oxides can be reacted with various olefins to generate diverse tetrahydroquinoline-based structures, including hexahydrofuro-, hexahydropyrano-, and tetrahydrobenzofuroquinolines in a single pot. researchgate.net This demonstrates the power of using the fundamental THQ structure as a starting point for generating significant molecular complexity.
Table 2: Examples of Novel Architectures from Tetrahydroquinoline Scaffolds
| Novel Architecture | Synthetic Strategy | Key Features | Reference |
|---|---|---|---|
| Spiro-tetrahydroquinolines | One-pot multicomponent reaction with 1,3-indandione derivatives | Creates complex 3D spirocyclic systems with high diastereoselectivity. | nih.gov |
| Indole-containing Tetrahydroquinolines | Inverse-electron-demand aza-Diels–Alder reaction | Fuses the THQ core with another important pharmacophore, the indole nucleus. | nih.gov |
| Sulfonamide-bearing Tetrahydroquinolines | Multicomponent reaction starting with a sulfonamide precursor | Incorporates a bioactive sulfonamide moiety onto the THQ framework. | nih.gov |
| Fused Polycyclic Tetrahydroquinolines | Tandem Polonovski–Povarov sequence | Generates diverse fused systems like hexahydrofuroquinolines from simple precursors. | researchgate.net |
Q & A
Q. What synthetic methodologies are most effective for preparing 8-(sec-Butyl)-1,2,3,4-tetrahydroquinoline, and what factors influence route selection?
The synthesis of 8-substituted tetrahydroquinolines requires careful consideration of substituent steric effects and regioselectivity. Methods such as Friedel-Crafts alkylation or transition-metal-catalyzed cyclization are commonly employed. For sec-butyl groups, steric hindrance necessitates optimized reaction conditions (e.g., Lewis acid catalysts like AlCl₃ or BF₃·Et₂O). Bifunctional derivatives may require tandem one-pot approaches, as demonstrated in the synthesis of 8-methyltetrahydroquinoline derivatives via sequential alkylation and hydrogenation steps .
Q. How does the sec-butyl substituent at position 8 influence the compound's physicochemical properties?
The sec-butyl group introduces steric bulk and electron-donating effects, altering solubility, stability, and reactivity. For example, bulky substituents reduce crystallization efficiency but enhance lipophilicity, which is critical for biological membrane permeability. Comparative studies of fluorinated analogs (e.g., 6-fluoro-2-methyl derivatives) suggest that electron-withdrawing groups at adjacent positions can modulate redox potentials and acidity .
Q. What spectroscopic techniques are essential for characterizing 8-(sec-Butyl)-1,2,3,4-tetrahydroquinoline?
Key techniques include:
- ¹H/¹³C NMR : To confirm regiochemistry and substituent orientation. Aromatic protons in tetrahydroquinolines typically resonate at δ 6.5–7.5 ppm, while alkyl protons appear upfield (δ 1.0–2.5 ppm).
- X-ray crystallography : Resolves absolute stereochemistry and crystal packing, as demonstrated for (4R)-4-(biphenyl-4-yl)-7-chloro derivatives .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What safety protocols are critical when handling 8-(sec-Butyl)-tetrahydroquinoline derivatives?
Due to acute toxicity (OSHA HCS Category 4) and skin irritation risks:
- Use fume hoods and PPE (nitrile gloves, lab coats).
- Store in airtight containers away from oxidizers.
- Emergency procedures: For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for substituted tetrahydroquinolines be resolved?
Discrepancies between calculated and observed NMR shifts often arise from dynamic effects (e.g., ring puckering). Use variable-temperature NMR to probe conformational equilibria. For crystallographic ambiguities, high-resolution synchrotron data or DFT-optimized structures (e.g., B3LYP/6-31G* basis sets) can validate bond angles and torsional strain .
Q. What tandem synthetic strategies improve yield in bifunctional tetrahydroquinoline derivatives?
One-pot methods combining alkylation and cyclization reduce intermediate isolation steps. For example, Hu et al. achieved 8-methyltetrahydroquinoline derivatives via Pd-catalyzed C–H activation followed by in situ hydrogenation, achieving >80% yield with minimal purification .
Q. How do computational methods (e.g., DFT, molecular docking) enhance understanding of 8-(sec-Butyl)-tetrahydroquinoline interactions?
DFT calculations predict electronic properties (HOMO/LUMO energies) and reactive sites for functionalization. Molecular docking studies (e.g., AutoDock Vina) can model binding affinities to biological targets like DNA or enzymes, as shown for 1,2,3-triazole derivatives .
Q. What strategies mitigate oxidative degradation of 8-alkyl-tetrahydroquinolines during storage?
Stabilize via:
- Antioxidant additives (e.g., BHT at 0.1% w/w).
- Anaerobic storage under argon.
- Low-temperature conditions (-20°C), which reduce radical formation .
Q. How does substituent electronic effects influence the compound's pharmacological activity?
Electron-donating groups (e.g., sec-butyl) enhance π-π stacking with aromatic residues in enzyme active sites. Fluorinated analogs exhibit improved metabolic stability due to reduced cytochrome P450 oxidation, as observed in 6-fluoro-2-methyl derivatives .
Q. What analytical challenges arise in quantifying trace impurities in 8-(sec-Butyl)-tetrahydroquinoline?
High-purity (>98%) batches require UPLC-MS/MS with a C18 column (1.7 µm particles) and gradient elution (acetonitrile/water + 0.1% formic acid). Detect impurities at ppm levels using extracted ion chromatograms (EICs) for characteristic m/z values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
